5-(3-pyrazol-1-ylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
2-(3-(1H-pyrazol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex heterocyclic compound. This compound features a unique structure that combines pyrazole, benzoyl, and dipyrido-pyrimidinone moieties. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Properties
IUPAC Name |
5-(3-pyrazol-1-ylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-20(15-5-3-6-16(13-15)26-11-4-9-22-26)24-12-8-18-17(14-24)21(28)25-10-2-1-7-19(25)23-18/h1-7,9-11,13H,8,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLSUBFCLMSDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC(=CC=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-pyrazol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by the formation of the benzoyl intermediate. The final step involves the cyclization reaction to form the dipyrido-pyrimidinone core. Common reagents used in these reactions include hydrazine, benzoyl chloride, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(1H-pyrazol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or benzoyl moieties, often using reagents like alkyl halides or amines.
Common Reagents and Conditions
Common reagents include hydrazine for pyrazole formation, benzoyl chloride for benzoylation, and various catalysts for cyclization. Reaction conditions often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further analyzed for their biological activities .
Scientific Research Applications
2-(3-(1H-pyrazol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-(1H-pyrazol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential as a kinase inhibitor.
Benzo[d]imidazole derivatives: Explored for their antimicrobial and anticancer activities.
Uniqueness
2-(3-(1H-pyrazol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one stands out due to its unique combination of structural features, which confer distinct biological activities and make it a valuable compound for further research and development .
Biological Activity
5-(3-pyrazol-1-ylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a novel compound with potential therapeutic applications due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex tricyclic structure that incorporates a pyrazole ring and a benzoyl moiety. This unique architecture is expected to confer specific interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds containing the pyrazole moiety exhibit a broad spectrum of biological activities, including:
- Anti-inflammatory effects : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process.
- Anticancer properties : Certain pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial activity : Some studies suggest that pyrazole derivatives possess antimicrobial properties against both bacterial and fungal strains.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases involved in cell signaling pathways, such as p38 MAPK and PI3K.
- Modulation of Apoptotic Pathways : The compound may activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins.
- Interaction with Inflammatory Mediators : By inhibiting COX enzymes or other inflammatory mediators, the compound can reduce inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anti-inflammatory | Significant inhibition of COX enzymes | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against specific bacterial strains |
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of a related pyrazole derivative in vitro against breast cancer cell lines (MCF-7). The compound was found to significantly inhibit cell growth with an IC50 value of 12 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of pyrazole derivatives in a murine model of arthritis. The administration of the compound resulted in a marked reduction in paw swelling and inflammatory cytokines (TNF-alpha and IL-6) levels compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
